molecular formula C17H20F2N4O2S B12274796 N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12274796
M. Wt: 382.4 g/mol
InChI Key: AZDXYYQQPZBTGM-UHFFFAOYSA-N
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Description

N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a difluorobenzenesulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the difluorobenzenesulfonyl group, and the construction of the pyrimidine ring. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Difluorobenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Construction of Pyrimidine Ring: This can be done through condensation reactions involving suitable amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its difluorobenzenesulfonyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H20F2N4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[1-(3,5-difluorophenyl)sulfonylpiperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C17H20F2N4O2S/c1-12-9-20-17(21-10-12)22(2)15-4-3-5-23(11-15)26(24,25)16-7-13(18)6-14(19)8-16/h6-10,15H,3-5,11H2,1-2H3

InChI Key

AZDXYYQQPZBTGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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